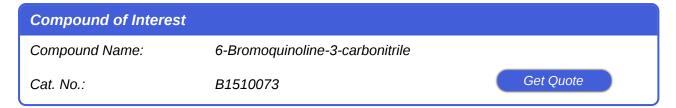


# A Technical Guide to 6-Bromoquinoline-3-carbonitrile for the Research Community

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Bromoquinoline-3-carbonitrile**, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, commercial availability, and a proposed synthetic pathway.

#### Introduction

**6-Bromoquinoline-3-carbonitrile** belongs to the quinoline family of compounds, which are known to form the core structure of many natural products and pharmacologically active molecules. The presence of the bromine atom and the nitrile group offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **6-Bromoquinoline-3-carbonitrile** is presented in Table 1. This data has been compiled from various commercial suppliers and chemical databases.

Table 1: Physicochemical Properties of 6-Bromoquinoline-3-carbonitrile



Property	Value	Source(s)
CAS Number	1314687-82-5	[1]
Molecular Formula	C10H5BrN2	[1]
Molecular Weight	233.06 g/mol	[1]
Purity	≥95% - 98%	[1][2]
Boiling Point	379.7 ± 22.0 °C (Predicted)	[3]
Density	1.66 ± 0.1 g/cm³ (Predicted)	[3]
InChI Key	ZTDLEPVDXZCSPL- UHFFFAOYSA-N	[1]
SMILES	N#Cc1cc2ccc(Br)cc2n_c_1	

Note: Some physical properties, such as melting point and solubility, are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the supplier for the most accurate, lot-specific data.

# **Commercial Suppliers**

**6-Bromoquinoline-3-carbonitrile** is available from a number of commercial chemical suppliers catering to the research and development market. The typical purity offered is in the range of 95-98%. When sourcing this compound, it is advisable to request a certificate of analysis to confirm the identity and purity.

Table 2: Commercial Suppliers of 6-Bromoquinoline-3-carbonitrile

Supplier	Purity	Notes
CymitQuimica (Fluorochem)	98%	Distributor for Fluorochem.[1]
ChemicalBook	-	Lists multiple suppliers.[4]
AK Scientific	95%	
Ambeed	-	Provides physicochemical properties.[5]



# Synthesis of 6-Bromoquinoline-3-carbonitrile

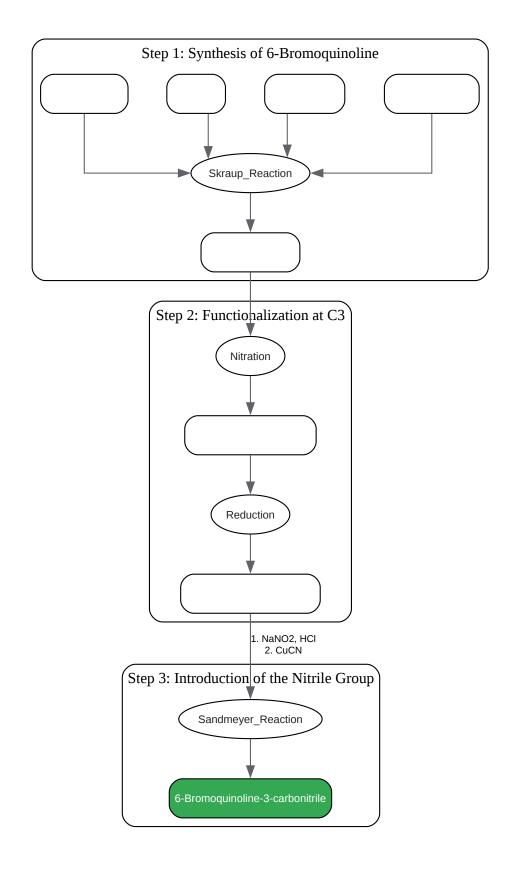
A detailed, step-by-step experimental protocol for the synthesis of **6-Bromoquinoline-3-carbonitrile** is not readily available in the public domain. However, based on established organic chemistry principles and published methods for the synthesis of related quinoline derivatives, a plausible synthetic route can be proposed. This would likely involve a multi-step process starting from a suitable aniline precursor.

## **Proposed Synthetic Workflow**

The synthesis of the precursor, 6-bromoquinoline, is well-documented and typically proceeds via the Skraup synthesis. This involves the reaction of p-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent. The subsequent introduction of the nitrile group at the 3-position could potentially be achieved through a Sandmeyer-type reaction from a 3-amino-6-bromoquinoline intermediate or via a palladium-catalyzed cyanation of a 3-halo-6-bromoquinoline.

A generalized workflow for the synthesis is outlined below.





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Caption: Proposed synthetic workflow for 6-Bromoquinoline-3-carbonitrile.



## **Experimental Considerations**

Synthesis of 6-Bromoquinoline (Precursor):

A common method for the synthesis of 6-bromoguinoline is the Skraup reaction.[6][7]

- Reactants: p-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
- Procedure: A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is heated.
  An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours. After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
- Purification: The crude 6-bromoquinoline can be purified by steam distillation followed by recrystallization or column chromatography.

Introduction of the Nitrile Group:

A validated protocol for the conversion of 6-bromoquinoline to **6-Bromoquinoline-3-carbonitrile** is not available in the reviewed literature. The following is a generalized, hypothetical procedure based on standard organic transformations.

- Nitration of 6-Bromoquinoline: 6-bromoquinoline can be nitrated to introduce a nitro group, likely at the 3-position, to yield 6-bromo-3-nitroquinoline.
- Reduction of the Nitro Group: The nitro group can then be reduced to an amino group using standard reducing agents (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to give 3-amino-6-bromoquinoline.
- Sandmeyer Reaction: The resulting 3-amino-6-bromoquinoline can be converted to the target nitrile via a Sandmeyer reaction. This involves the diazotization of the amino group with sodium nitrite and a mineral acid (e.g., HCl) at low temperatures, followed by treatment with a copper(I) cyanide solution.

It is imperative that researchers develop a specific, safe, and optimized experimental protocol in a controlled laboratory setting, adhering to all necessary safety precautions.



# **Biological Activity and Signaling Pathways**

Currently, there is no publicly available information on the specific biological activities of **6-Bromoquinoline-3-carbonitrile** or its involvement in any signaling pathways. The broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The utility of **6-Bromoquinoline-3-carbonitrile** as a scaffold in drug discovery remains an area for future investigation.

### Conclusion

**6-Bromoquinoline-3-carbonitrile** is a commercially available substituted quinoline with potential for use as a building block in the synthesis of novel compounds for drug discovery and materials science. While a detailed, published synthesis protocol is not currently available, a plausible synthetic route can be devised based on established chemical transformations. Further research is needed to elucidate the biological activities and potential applications of this compound. Researchers are advised to consult supplier-specific documentation for the most accurate physical and safety data.

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